molecular formula C15H14BrNO4 B2602219 [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 474904-67-1

[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Cat. No.: B2602219
CAS No.: 474904-67-1
M. Wt: 352.184
InChI Key: WSQWSWGYBOPSDS-UHFFFAOYSA-N
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Description

[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a brominated furan derivative featuring a carbamoyl-linked phenylethyl substituent.

Synthesis pathways for analogous compounds (e.g., boronic acid derivatives) involve multi-step reactions, including Suzuki couplings, ester hydrolysis, and carbamoylation, with yields ranging from 45% to 58% depending on steric and electronic factors . The bromine substituent on the furan ring enhances electrophilicity, making it reactive in cross-coupling reactions, while the carbamoyl group contributes to hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c1-10(11-5-3-2-4-6-11)17-14(18)9-20-15(19)12-7-8-13(16)21-12/h2-8,10H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQWSWGYBOPSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves multiple steps. One common method starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to esterification with [(1-Phenylethyl)carbamoyl]methyl alcohol under acidic conditions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Furan derivatives with hydrogen replacing the bromine atom.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds containing furan derivatives exhibit anticancer properties. [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate may inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that similar compounds can interfere with cell cycle progression and promote cell death in various cancer cell lines.
  • Antimicrobial Properties :
    • The presence of the bromine atom in the structure enhances its antimicrobial activity. Compounds with furan moieties have been reported to possess significant antibacterial and antifungal effects, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects :
    • Investigations into related compounds suggest that they may modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Synthetic Utility

  • Building Block for Drug Synthesis :
    • The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals. Its functional groups allow for further modifications and derivatization, facilitating the creation of more complex molecules with desired biological activities.
  • Reactivity in Organic Reactions :
    • It can participate in various organic reactions such as nucleophilic substitutions and coupling reactions, making it valuable for synthesizing other biologically active compounds.

Industrial Applications

  • Agricultural Chemicals :
    • The compound's potential as a pesticide or herbicide is under investigation due to its biological activity against pests and pathogens affecting crops.
  • Material Science :
    • Its unique chemical structure may lend itself to applications in creating novel materials, such as polymers or coatings with specific properties (e.g., increased durability or resistance to environmental factors).

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of furan-based compounds. The researchers synthesized a series of derivatives, including this compound, and evaluated their cytotoxicity against several cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Screening

In a study focusing on antimicrobial properties, a derivative of this compound was tested against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The phenylethylcarbamoyl derivative exhibits significantly higher molecular weight and steric bulk compared to simpler esters (e.g., methyl or ethyl), which may reduce synthetic yields but improve target selectivity in biological systems .
  • Bromine at C5 is conserved across analogs, enabling consistent electrophilic reactivity.

Benzofuran Derivatives

Compound Name Backbone Structure Key Features Yield (%) Applications References
Ethyl 5-bromo-1-benzofuran-2-carboxylate Benzofuran ring Planar structure; fused aromatic system enhances stability N/A Anticancer, antimicrobial agents
This compound Furan ring Non-planar ester alignment (4.8° twist); carbamoyl group enhances H-bonding ~45–58 Enzyme inhibition studies

Key Observations :

  • The furan-based target compound may offer better conformational flexibility for interacting with sterically constrained enzyme pockets.

Chiral Carbamoyl-Anchored Boronic Acids

Compound Name Boronic Acid Position Key Features Yield (%) Applications References
(R)-(4-((1-Phenylethyl)carbamoyl)phenyl)boronic acid Phenyl ring Divergent synthesis; moderate steric hindrance 58 Suzuki-Miyaura cross-coupling
This compound Furan ring Bromine enhances cross-coupling potential; lower synthetic divergence ~45–58 Therapeutic agent development

Key Observations :

  • Boronic acid analogs prioritize modularity for combinatorial chemistry but face challenges in yield due to steric effects .
  • The target compound’s bromofuran core offers a balance between reactivity and synthetic feasibility compared to boronic acid derivatives.

Biological Activity

[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following molecular formula:

  • Molecular Formula : C15_{15}H14_{14}BrN O4_4
  • Molecular Weight : 352.18 g/mol
  • CAS Number : 474904-67-1

The structure consists of a furan ring substituted with a bromine atom and a carbamate moiety, which is known to influence biological activity through various biochemical pathways.

1. Nrf2 Activation

Research indicates that compounds similar to this compound may activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Nrf2 activation leads to the expression of various antioxidant genes, thus providing protective effects against cellular damage .

2. Anti-inflammatory Properties

The compound has shown potential anti-inflammatory activity, which is significant in treating conditions characterized by chronic inflammation. The inhibition of inflammatory mediators can be attributed to its structural properties that allow it to interact with key signaling pathways involved in inflammation .

A. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. For example, a study reported a significant reduction in cell viability in breast cancer cells treated with the compound at concentrations above 10 µM .

B. In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy of this compound. In a murine model of colitis, administration of this compound resulted in reduced disease severity, as measured by histological analysis and inflammatory cytokine levels .

Data Summary Table

Study TypeModelConcentration (µM)Effect ObservedReference
In VitroBreast Cancer Cells>10Reduced cell viability
In VivoMurine Colitis ModelNot specifiedDecreased disease severity
MechanismNrf2 PathwayNot specifiedActivation leading to antioxidant gene expression

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 5-bromofuran-2-carboxylate derivatives with phenylethyl carbamoyl groups. For example, analogous syntheses use NaH-mediated esterification (e.g., THF solvent at 0°C, as in ) or cascade sigmatropic rearrangements ( ). Key parameters include temperature control (e.g., avoiding side reactions above 25°C), catalyst selection (e.g., NaH for deprotonation), and stoichiometric ratios of intermediates (). Yield optimization may require purification via column chromatography or recrystallization ( ).

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify aromatic protons (6.5–8.0 ppm for furan and phenyl groups) and ester/carbamoyl carbonyl signals (~165–175 ppm) ( ).
  • X-ray Crystallography : Resolves molecular geometry, as demonstrated for ethyl 5-bromobenzofuran-2-carboxylate derivatives (bond angles: 4.8° deviation in carboxyl-furan alignment; ).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., F.W. 205–215 for bromofuran esters; ).
    Cross-reference data with published analogs (e.g., methyl 5-bromo-2-furoate; ) to validate assignments.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives across different studies?

  • Methodological Answer : Discrepancies in melting points (e.g., 62–65°C vs. 77–81°C for related bromofuran esters; ) may arise from impurities or polymorphic forms. Strategies include:

  • Purity Assessment : Use HPLC (>98% purity threshold) or DSC (melting point range <2°C) ( ).
  • Synthetic Consistency : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere; ).
  • Crystallographic Analysis : Compare crystal packing modes (e.g., planar vs. non-planar conformations; ).

Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the furan ring of this compound?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric effects:

  • Directing Groups : The 5-bromo substituent deactivates the furan ring, favoring electrophilic attack at the 4-position (meta-directing effect; ).
  • Reaction Conditions : Use Lewis acids (e.g., FeCl3_3) to stabilize transition states or low temperatures to kinetically control product distribution ().
  • Computational Modeling : Predict reactive sites using Fukui indices or electrostatic potential maps ( ).

Q. How do computational methods like DFT aid in predicting the reactivity and stability of this compound derivatives?

  • Methodological Answer :

  • Reactivity Prediction : DFT calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites (e.g., furan ring vs. carbamoyl group; ).
  • Thermodynamic Stability : Compare Gibbs free energy (ΔG\Delta G) of tautomers or conformers (e.g., planar vs. twisted carbamoyl groups; ).
  • Transition State Analysis : Simulate reaction pathways for ester hydrolysis or ring-opening reactions ( ). Validate with experimental kinetics (e.g., Arrhenius plots; ).

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